molecular formula C17H16FNOS B2915746 (E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide CAS No. 882748-97-2

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide

Cat. No.: B2915746
CAS No.: 882748-97-2
M. Wt: 301.38
InChI Key: SWEYCBYVOFGREZ-IZZDOVSWSA-N
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Description

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16FNOS and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide derivatives have been explored for their potential in various therapeutic areas. One study described the design, synthesis, and evaluation of indanylidenes, rigid cyclic analogues derived from cinnamamide and beta-methylcinnamamide, leading to compounds with potent muscle relaxant, antiinflammatory, and analgesic activities (Musso et al., 2003). These compounds have progressed to phase I clinical trials, highlighting their potential in drug development.

Radiopharmaceuticals and Imaging

Derivatives of this compound have been synthesized for use as radiotracers in positron emission tomography (PET) imaging. For instance, N-2-(4-N-(4-[18F]Fluorobenzamido)phenyl)-propyl-2-propanesulphonamide was developed as a putative AMPA receptor ligand for cerebral imaging, although it showed high non-specific binding in initial in vitro assays (Kronenberg et al., 2007).

Synthetic Chemistry

The compound and its analogs have been utilized as key intermediates in synthetic chemistry. For example, alkali metal fluorides have been used as efficient fluorinating agents in the enantiocontrolled synthesis of 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes, demonstrating the versatility of these compounds in synthesizing fluorinated organic molecules (Fritz-Langhals, 1994).

Antimicrobial and Antipathogenic Research

Compounds derived from this compound have shown potential in antimicrobial and antipathogenic applications. A study synthesized and characterized acylthioureas with significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. These results suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Neurodegenerative Disease Research

Fluorine-labeled compounds derived from this compound have been used to investigate the brain's serotonin 1A receptors in Alzheimer's disease patients using PET imaging. This research provides insights into the role of serotonin in neurodegenerative diseases and offers a pathway for developing diagnostic and therapeutic strategies (Kepe et al., 2006).

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEYCBYVOFGREZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.